Aldgamycin E

Description

Properties

CAS No. |

11011-06-6 |

|---|---|

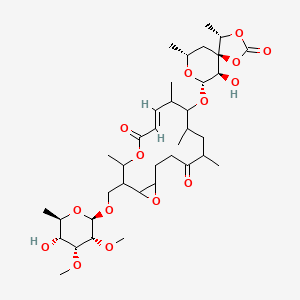

Molecular Formula |

C37H58O15 |

Molecular Weight |

742.8 g/mol |

IUPAC Name |

(1S,2R,3R,6E,8S,9S,10S,12R,16S)-2-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadec-6-ene-5,13-dione |

InChI |

InChI=1S/C37H58O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10,13,17-24,26,28-35,40-41H,11-12,14-16H2,1-9H3/b13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34?,35-,37-/m0/s1 |

InChI Key |

OQBVBRTUEKMEAX-HEVCIBIJSA-N |

SMILES |

CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |

Isomeric SMILES |

C[C@H]1C[C@H](C(=O)CC[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H]([C@]4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C |

Canonical SMILES |

CC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aldgamycin E; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aldgamycin E involves several intricate stepsThis process typically begins with the reaction of the aglycone with a trichloroacetimidate donor to form a transient orthoester, which then rearranges to the desired aldgaropyranoside . The presence of polar peripheral groups in the product does not impede the selective late-stage functionalization of the macrolide ring itself .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the bacterium Streptomyces lavendulae. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Aldgamycin E undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Chemistry

Aldgamycin E serves as a model compound for studying the synthesis and functionalization of complex macrolides. Research has focused on developing scalable synthetic methods that can produce this compound efficiently. Notable approaches include:

- Unified Total Synthesis : Recent studies have demonstrated the total synthesis of Aldgamycin N and related compounds using advanced catalytic methods, which can also be applied to this compound .

- Synthetic Pathways : The synthesis often involves asymmetric reactions and transformations that allow for the construction of the macrolide framework .

Biology

This compound is utilized in biological research to investigate bacterial resistance mechanisms. Its antibacterial properties make it an important tool for:

- Studying Resistance : Researchers examine how bacteria develop resistance to macrolide antibiotics, which can inform the design of new therapeutic strategies .

- Antimicrobial Activity : Studies have shown that this compound exhibits selective activity against various bacterial strains, making it valuable for understanding and combating antibiotic resistance .

Medicine

Due to its potent antibacterial effects, this compound is being explored for potential clinical applications:

- Therapeutic Use : Investigations are ongoing into its efficacy against resistant bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus .

- Combination Therapies : There is potential for this compound to be used in combination with other antibiotics to enhance therapeutic outcomes against resistant strains .

Industry

In pharmaceutical development, this compound plays a role in:

- Formulation Development : It is used in the creation of new pharmaceutical formulations aimed at improving drug delivery and effectiveness .

- Quality Control Standards : The compound serves as a reference standard in quality control processes within pharmaceutical manufacturing .

Case Study 1: Total Synthesis of Aldgamycin N

This study outlines a successful total synthesis approach for Aldgamycin N, which shares structural similarities with this compound. The synthesis involved several key steps:

- Formation of a common alkene building block through an asymmetric vinylogous Mukaiyama aldol reaction.

- Conversion of this building block into various functionalized derivatives through selective catalytic transformations .

Case Study 2: Mechanistic Studies on Bacterial Resistance

Research has focused on how Staphylococcus aureus develops resistance to this compound. Key findings include:

Mechanism of Action

Aldgamycin E is part of a family of 16-membered macrolides, which include compounds such as Aldgamycin G, Aldgamycin H, Aldgamycin K, and Swalpamycin B . These compounds share a similar macrolactone ring structure but differ in their sugar moieties and functional groups. This compound is unique due to the presence of the rare d-aldgarose sugar and the pentacyclic carbonate ring, which are not commonly found in other macrolides .

Comparison with Similar Compounds

Key Observations :

- Aldgamycin Q1’s demethylated mycinose may reduce steric hindrance, enhancing interaction with bacterial ribosomes .

- Aglycone Variations : this compound’s α,β-unsaturated carbonyl group is conserved across analogs, suggesting a role in ribosomal binding. Chalcomycin, however, diverges in glycosylation, which may explain its distinct activity profile .

Bioactivity and Mechanism of Action

Table 2: Bioactivity Profiles

Key Observations :

- Role of C-5 Substituents : Aldgamycins G and H, which possess a branched octose at C-5, exhibit stronger Gram-positive activity than this compound, underscoring the importance of this moiety in ribosomal interaction .

- Bioactivity Discrepancies : Aldgamycin K’s activity is context-dependent, highlighting the need for advanced screening systems to detect subtle mechanistic effects .

Biological Activity

Aldgamycin E is a macrolide antibiotic derived from the actinobacterium Streptomyces lavendulae, first isolated in 1965. It is characterized by a unique pentacyclic carbonate ring structure and has demonstrated significant biological activity, particularly against various bacterial strains. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Biosynthesis

This compound is classified as a 16-membered macrolide antibiotic. Its structure includes a branched-chain sugar known as d-aldgarose, which is crucial for its biological activity. The biosynthetic pathway involves several genes within the alm gene cluster, which have been shown to be essential for the formation of the compound's characteristic carbonate ring. Recent studies have elucidated the enzymatic mechanisms behind this biosynthesis, revealing a four-protein metabolon that facilitates the incorporation of bicarbonate into the carbonate structure of this compound .

Table 1: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₃₇H₅₈O₁₅ |

| Molecular Weight | 742.84 g/mol |

| Functional Groups | Macrolide, Carbonate |

| Sugar Component | D-aldgarose |

Antimicrobial Efficacy

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. In comparative studies, it has shown selective inhibition against strains such as Micrococcus luteus and Salmonella typhimurium, while demonstrating weaker effects on others like Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Micrococcus luteus | 0.5 µg/mL |

| Salmonella typhimurium | 1 µg/mL |

| Bacillus subtilis | >32 µg/mL |

| MRSA | >32 µg/mL |

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. By binding to the ribosomal subunits, it disrupts the translation process, thereby inhibiting bacterial growth and proliferation. This action is similar to that of other macrolides, which are known for their ability to target the ribosome .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound. For instance, a study conducted by Hensens et al. demonstrated that modifications in the biosynthetic pathway could enhance the yield of this compound and related compounds . Another research effort focused on its efficacy against specific pathogens, illustrating its potential role in treating infections caused by resistant bacterial strains.

Case Study: Antibacterial Activity Against MRSA

In a controlled experiment assessing the effectiveness of this compound against MRSA, researchers found that while it exhibited limited direct antibacterial activity, it significantly enhanced the effect of conventional antibiotics when used in combination therapy. This suggests that this compound could serve as an adjunct treatment option in managing resistant infections .

Q & A

Basic Question: How do I conduct a systematic literature review to identify key studies on Aldgamycin E’s bioactivity?

Answer:

- Step 1: Formulate a clear research question (e.g., "What are the known biological targets and mechanisms of this compound?"). Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (bioactivity OR mechanism)").

- Step 2: Filter results by prioritizing peer-reviewed journals and primary research articles. Use citation tracking tools to identify seminal studies.

- Step 3: Organize findings into a matrix, categorizing data by study type (e.g., in vitro, in vivo), biological targets, and methodological rigor. Compare results to resolve contradictions (e.g., differing IC50 values across studies).

Basic Question: What experimental methodologies are commonly used to determine this compound’s physicochemical properties?

Answer:

- Key Techniques:

- Solubility and Stability: Use HPLC under varying pH and temperature conditions to assess degradation profiles.

- Stereochemical Analysis: Employ NMR spectroscopy (e.g., NOESY, COSY) and X-ray crystallography for structural elucidation.

- Purity Validation: Combine mass spectrometry (MS) with elemental analysis to confirm molecular composition.

- Data Cross-Validation: Compare results with published values in repositories like PubChem or ChEMBL to identify outliers.

Advanced Question: How can I design a robust experimental protocol to investigate this compound’s biosynthesis in Streptomyces strains?

Answer:

- Step 1: Define variables (e.g., culture conditions, gene knockout targets) based on prior genomic annotations of Streptomyces spp.

- Step 2: Use a factorial design to test interactions between variables (e.g., nutrient availability vs. secondary metabolite yield). Include controls for spontaneous mutations.

- Step 3: Apply metabolomics (LC-MS) and transcriptomics (RNA-seq) to correlate gene expression with this compound production. Validate findings via CRISPR-Cas9 editing of putative biosynthetic genes.

Advanced Question: How should I address contradictory data in existing studies on this compound’s antimicrobial efficacy?

Answer:

- Step 1: Perform a meta-analysis to quantify variability (e.g., calculate effect sizes and confidence intervals across studies). Identify confounding factors (e.g., differences in bacterial strains or assay protocols).

- Step 2: Replicate key experiments under standardized conditions, documenting variables like inoculum size and incubation time.

- Step 3: Use statistical models (e.g., ANOVA with post-hoc tests) to determine if discrepancies arise from methodological differences or biological variability.

Advanced Question: What strategies can validate computational predictions of this compound’s binding affinity to novel targets?

Answer:

- Step 1: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Cross-validate with structural data from homologous proteins.

- Step 2: Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to experimentally measure binding constants.

- Step 3: Compare computational and empirical results using Bland-Altman plots to identify systematic biases in prediction algorithms.

Advanced Question: How do I integrate multi-omics data to elucidate this compound’s mode of action in complex biological systems?

Answer:

- Step 1: Design a systems biology workflow:

- Step 2: Apply network analysis tools (e.g., Cytoscape) to identify hub nodes in protein-metabolite interaction networks.

- Step 3: Validate hypotheses using gene ontology (GO) enrichment analysis and siRNA knockdowns to confirm functional roles of key targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.